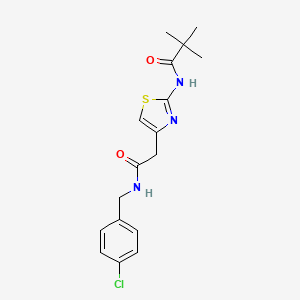

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazole, which is a heterocyclic compound . Thiazole derivatives have been studied for their antimicrobial and anticancer properties .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar thiazole derivatives have been synthesized for pharmacological studies . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The molecular structure of similar thiazole derivatives has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar thiazole derivatives have been analyzed based on IR, 1H, 13C NMR and mass spectral data .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. The presence of the thiazole ring in the compound suggests it may act against a range of bacterial and fungal pathogens. Studies have shown that thiazole compounds can inhibit bacterial DNA gyrase B, which is essential for DNA replication and cell division, thereby exhibiting antibacterial activity . Additionally, thiazole derivatives have been found to possess antifungal properties, potentially by disrupting fungal cell membrane integrity .

Anticancer and Antitumor Activity

The structural features of this compound, particularly the thiazole moiety, have been associated with antitumor and cytotoxic activities. Thiazoles can interfere with the proliferation of cancer cells by inducing apoptosis or inhibiting angiogenesis. They have been studied for their potential to act as antineoplastic agents, with some derivatives showing promise in combating drug resistance in cancerous cells .

Antiviral Applications

Thiazole derivatives have also been explored for their antiviral activities. The compound’s ability to interact with viral components could lead to the inhibition of viral replication. For instance, certain thiazole sulfonamides have demonstrated anti-tobacco mosaic virus activity, indicating potential applications in agricultural virology .

Neuroprotective Effects

Compounds containing thiazole rings have been reported to exhibit neuroprotective effects. They may play a role in the synthesis of neurotransmitters or act as modulators of neuroreceptors. This suggests potential applications in the treatment of neurodegenerative diseases or as adjunct therapy in neurological disorders .

Anti-inflammatory Properties

The anti-inflammatory activity of thiazole derivatives is well-documented. They can modulate the body’s inflammatory response, possibly by inhibiting the synthesis of pro-inflammatory cytokines or by acting on specific inflammatory pathways. This makes them candidates for the development of new anti-inflammatory drugs .

Antidiabetic Potential

Thiazole compounds have shown promise in the management of diabetes. They may influence insulin release or mimic insulin’s action, contributing to glucose homeostasis. Research into thiazole derivatives as antidiabetic agents is ongoing, with the potential to develop novel treatments for diabetes .

Mécanisme D'action

Propriétés

IUPAC Name |

N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c1-17(2,3)15(23)21-16-20-13(10-24-16)8-14(22)19-9-11-4-6-12(18)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJWAMUUPAUZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((4-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2917429.png)

![(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2917438.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2917439.png)

![N-(2-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917444.png)

![1,3,5-Trimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917447.png)